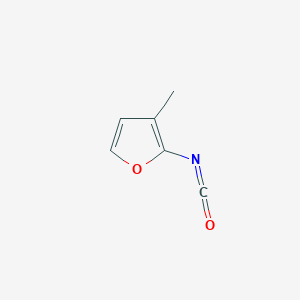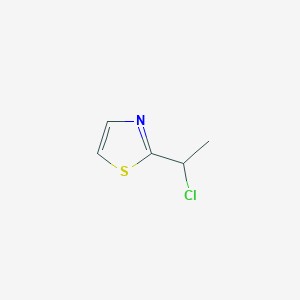
2-Metil-4-fenil-1,3-tiazol-5-amina
Descripción general
Descripción
“2-Methyl-4-phenyl-1,3-thiazol-5-amine” is a chemical compound with the CAS Number: 38093-76-4 . It has a molecular weight of 190.27 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-4-phenylthiazol-5-amine . The InChI code is 1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-4-phenyl-1,3-thiazol-5-amine” is a powder at room temperature . It has a melting point of 168-172°C .Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados de tiazol han sido reconocidos por su capacidad para controlar diversas vías celulares, que pueden aprovecharse para la actividad anticancerígena selectiva. La estructura única de “2-Metil-4-fenil-1,3-tiazol-5-amina” puede ofrecer potencial en este campo, particularmente en la orientación de líneas celulares o mecanismos específicos del cáncer .
Agentes antileishmaniales
Los estudios han indicado que las 4-fenil-1,3-tiazol-2-aminas sirven como andamios prometedores para el desarrollo de nuevos agentes antileishmaniales. La interacción del compuesto con objetivos macromoleculares como la fosforilasa S-metil-5-tioadenosina podría ser crucial en su acción contra los parásitos de Leishmania .
Analgésico y antiinflamatorio
Ciertos compuestos de tiazol han mostrado actividades analgésicas y antiinflamatorias significativas. Las características estructurales de “this compound” podrían explorarse para desarrollar nuevos medicamentos para el alivio del dolor y antiinflamatorios .
Actividad antibacteriana
Se han preparado tiazoles con propiedades antibacterianas contra diversas cepas bacterianas como Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi. El compuesto en cuestión podría investigarse por su eficacia en esta área .
Síntesis asistida por microondas
El método de síntesis de Hantzsch asistido por microondas se ha utilizado para crear derivados de tiazol. Esta técnica podría aplicarse para sintetizar "this compound" de manera eficiente para futuras investigaciones y aplicaciones .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, antifungal, and antiviral targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, antifungal, and antiviral activities .
Pharmacokinetics
The compound is a powder at room temperature , which suggests it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLETCHADLYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648414 | |
| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38093-76-4 | |
| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)




![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)

